Anhydro Galantamine

Description

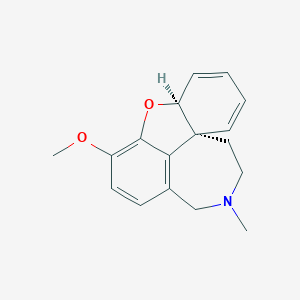

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,13,15-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h3-8,14H,9-11H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWHKLZOMVLIBL-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC=CC2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=CC=C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216701 | |

| Record name | R-116937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664995-65-7 | |

| Record name | R-116937 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664995657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-116937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-116937 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6CO8F66S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Precursor Research for Anhydro Galantamine

Elucidation of Enzymatic Transformations in Anhydrogalantamine Biosynthesis

The formation of anhydrogalantamine is not considered a primary, enzymatically-driven step in the established biosynthetic pathway of Amaryllidaceae alkaloids. Instead, it is understood to be a subsequent modification of galantamine. The key enzymatic transformations are those that lead to the synthesis of galantamine.

The biosynthesis of galantamine begins with the aromatic amino acids L-phenylalanine and L-tyrosine. mdpi.com These precursors undergo a series of reactions to form norbelladine (B1215549), a common precursor for many Amaryllidaceae alkaloids. google.com A critical transformation is the para-ortho' oxidative coupling of the intermediate 4'-O-methylnorbelladine, a reaction catalyzed by a cytochrome P450 enzyme (CYP96T1), which creates the characteristic tetracyclic core structure of galantamine. chim.itbiorxiv.org This is followed by further enzymatic steps, including reduction and N-methylation, to yield galantamine. frontiersin.org

Anhydrogalantamine results from the dehydration of galantamine, involving the loss of a water molecule. researchgate.net This process is primarily observed during degradation studies under acidic, photolytic, or oxidative stress conditions, suggesting it is largely a non-enzymatic chemical transformation rather than a controlled biosynthetic step. researchgate.netnih.gov

Identification and Characterization of Biosynthetic Intermediates for Anhydrogalantamine

The direct biosynthetic intermediates of anhydrogalantamine are the intermediates of the galantamine pathway. The pathway proceeds through several well-characterized compounds before the formation of the final galantamine structure, which can then be converted to anhydrogalantamine.

Key intermediates in the pathway leading to galantamine include:

L-Phenylalanine and L-Tyrosine: The initial building blocks. oup.com

Tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA): Derived from the initial amino acids. mdpi.com

Norbelladine: Formed by the condensation of tyramine and 3,4-DHBA. google.com

4'-O-methylnorbelladine (4OMN): A key intermediate that undergoes oxidative coupling. frontiersin.orgchim.it

N-demethylnarwedine: The product of the crucial oxidative coupling step. google.com

Galantamine: The final product of the primary pathway and the immediate precursor to anhydrogalantamine. researchgate.net

The following table summarizes the key intermediates in the biosynthetic route.

| Precursor/Intermediate | Role in Pathway |

| L-Phenylalanine | Initial precursor, contributes to the 3,4-dihydroxybenzaldehyde moiety. google.com |

| L-Tyrosine | Initial precursor, contributes to the tyramine moiety. google.com |

| Norbelladine | Common precursor for Amaryllidaceae alkaloids, formed from tyramine and 3,4-DHBA. google.com |

| 4'-O-methylnorbelladine | Substrate for the key phenol (B47542) oxidative coupling reaction. frontiersin.org |

| N-demethylnarwedine | Intermediate formed after oxidative coupling. google.com |

| Galantamine | Final product of the main biosynthetic pathway and direct precursor to Anhydrogalantamine. researchgate.net |

Genetic and Proteomic Studies of Anhydrogalantamine Biosynthetic Enzymes

As anhydrogalantamine formation is primarily a degradation process, genetic and proteomic studies have focused on the enzymes involved in synthesizing its precursor, galantamine. Transcriptomic and proteomic analyses of Amaryllidaceae species have been instrumental in identifying the genes and enzymes of this pathway. researchgate.netbohrium.com

Research has successfully identified and characterized several key genes and the enzymes they encode:

| Enzyme | Gene | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine. mdpi.com |

| Cinnamate 4-hydroxylase | C4H | Involved in the conversion of phenylalanine-derived intermediates. mdpi.com |

| Tyrosine decarboxylase | TYDC | Converts L-tyrosine to tyramine. mdpi.com |

| Norbelladine synthase | NBS | Catalyzes the condensation reaction to form norbelladine. oup.com |

| Norbelladine 4'-O-methyltransferase | N4OMT | Methylates norbelladine to form 4'-O-methylnorbelladine. researchgate.net |

| Cytochrome P450 | CYP96T1 | Catalyzes the critical para-ortho' oxidative coupling of 4'-O-methylnorbelladine. biorxiv.org |

| N-demethylnarwedine methyltransferase | NtNMT1 | Performs N-methylation in a late stage of the pathway. frontiersin.org |

| Aldo-keto reductase | NtAKR1 | Catalyzes a reduction step to form the final galantamine structure. frontiersin.org |

Proteomic studies on different Lycoris species have revealed differential expression of proteins related to amino acid metabolism and starch and sucrose (B13894) metabolism, suggesting these supportive pathways are crucial for providing the necessary precursors and energy for alkaloid biosynthesis. bohrium.com

Metabolic Engineering Approaches for Anhydrogalantamine Precursors

Metabolic engineering efforts are directed at increasing the production of galantamine in heterologous systems like yeast or bacteria, or in plant cell cultures. mdpi.comlongdom.org These strategies inherently apply to the production of anhydrogalantamine's precursors. The goal is to overcome the low yields and limited availability from natural plant sources. longdom.org

Key strategies in metabolic engineering include:

Reconstruction of the Biosynthetic Pathway: Introducing the identified genes for galantamine synthesis (PAL, C4H, TYDC, NBS, N4OMT, CYP96T, NtNMT1, NtAKR1) into a microbial host such as Saccharomyces cerevisiae or Escherichia coli. frontiersin.orgmdpi.com This creates a "biofactory" for producing the alkaloid.

Increasing Precursor Supply: Engineering the host's primary metabolism, such as the shikimate pathway, to enhance the production of the aromatic amino acids L-phenylalanine and L-tyrosine, which are the fundamental building blocks. mdpi.com

Optimization of Enzyme Activity: Improving the efficiency of key enzymes through protein engineering to eliminate metabolic bottlenecks. For instance, enhancing the activity of the cytochrome P450 enzyme responsible for the crucial coupling step is a primary target. longdom.org

Cultivation System Development: For plant-based production, developing advanced cultivation systems, such as two-phase bioreactors for differentiated plant tissues, can redirect metabolism towards higher galantamine synthesis. mdpi.com

These approaches aim to create a sustainable and scalable supply of galantamine, which would also make its derivative, anhydrogalantamine, more accessible for research and characterization.

Regulation of Anhydrogalantamine Biosynthesis in Natural Sources

The biosynthesis of Amaryllidaceae alkaloids, including galantamine, in their natural plant sources is tightly regulated by a combination of developmental and environmental factors. These regulatory mechanisms consequently influence the potential for anhydrogalantamine to be formed.

Environmental Factors:

Elicitors: The application of signaling molecules like methyl jasmonate can induce the expression of defense-related genes, including those in the alkaloid biosynthetic pathway, leading to increased accumulation of galantamine. mdpi.com

Wounding and Stress: Physical damage or environmental stresses such as drought and salinity can trigger a defense response in plants, often resulting in elevated production of secondary metabolites like alkaloids. mdpi.commdpi.com Studies on Lycoris radiata have shown that wounding enhances galantamine accumulation by upregulating the expression of key biosynthetic genes like LrPAL and LrCYP96T. mdpi.com

Light and Temperature: General cultivation conditions, including light intensity and duration, as well as temperature, significantly impact plant metabolism and can alter the concentration of secondary metabolites. mdpi.com

Developmental Factors:

Tissue-Specific Accumulation: The synthesis and storage of galantamine are often localized to specific plant tissues. In many Amaryllidaceae species, the highest concentrations are found in the bulbs. oup.comresearchgate.net

Developmental Stage: The expression of biosynthetic genes and the resulting alkaloid content can vary significantly with the plant's developmental stage, such as vegetative versus floral stages. researchgate.net

These regulatory factors control the amount of galantamine produced in the plant. Since anhydrogalantamine is a degradation product, its presence and quantity are directly dependent on the concentration of galantamine available and the stress conditions the plant or extracted material is subjected to.

Advanced Synthetic Methodologies for Anhydro Galantamine and Its Analogs

Total Synthesis Strategies for Anhydro Galantamine

The total synthesis of the galantamine tetracyclic framework is a complex undertaking, requiring precise control over multiple stereocenters and the formation of intricate ring systems. The strategies employed often serve as a blueprint for accessing related structures, including potential anhydro derivatives.

Convergent and Linear Synthetic Routes to this compound

Several seminal total syntheses of galantamine have established key methodologies:

Oxidative Phenol (B47542) Coupling: This strategy, notably employed by Barton and later optimized by others, involves the oxidative coupling of a phenol derivative to form the core hydrodibenzofuran system. Variations have focused on improving yields and stereoselectivity wikipedia.orgresearchgate.netrsc.orgnih.gov.

Intramolecular Heck Reaction: This powerful carbon-carbon bond-forming reaction has been instrumental in constructing the dihydrofuran ring and establishing the quaternary stereocenter characteristic of the galantamine scaffold wikipedia.orgresearchgate.netrsc.orgnih.gov.

Pictet-Spengler Reaction: This acid-mediated cyclization reaction is crucial for forming the azepine D-ring of galantamine. Variations in reaction conditions and starting materials have been explored for efficient cyclization researchgate.netrsc.orgnih.govmdpi.com.

Reductive Amination: Methods involving reductive amination have been utilized to form key C-N bonds and assemble parts of the molecular framework wikipedia.orgresearchgate.net.

These strategies, while targeting galantamine, provide the foundational chemical transformations and intermediates that could be adapted for the synthesis of anhydro derivatives, potentially through dehydration steps or modifications of key intermediates.

Table 1: Key Total Synthesis Strategies for the Galantamine Scaffold

| Strategy/Route | Key Reaction(s) | Starting Material Example | Key Intermediate Formation | Notes on Stereocontrol |

| Barton Synthesis | Oxidative Phenol Coupling | Narwedine | Hydrodibenzofuran core | Racemic synthesis, followed by chiral resolution of narwedine. wikipedia.org |

| Trost Synthesis | Oxidative Phenol Coupling, Trost AAA reaction, Intramolecular Heck Reaction | Isovanillin | Allyl ether, dihydrofuran ring formation | Enantioselective Trost AAA reaction used to introduce chirality. wikipedia.orgrsc.org |

| Guillou Synthesis | Reductive Amination, Pictet–Spengler Cyclization | Isovanillin | Azepine D-ring formation | Utilizes reductive amination and Pictet-Spengler cyclization for ring formation. researchgate.netrsc.org |

| Brown Synthesis | Enyne Ring-Closing Metathesis (RCM) and Heck reaction | Not specified | Formation of key spirocyclohexadienone intermediate | First-generation enantioselective total synthesis. researchgate.netrsc.org |

| General Strategies | Reductive amination, Mitsunobu reaction, intramolecular Heck cyclization, Pictet-Spengler | Various precursors | C-N-C bond formation, hydrodibenzofuran core, azepine D-ring | Focus on constructing the tetracyclic core and quaternary stereogenic center. researchgate.netresearchgate.net |

Stereoselective and Asymmetric Synthesis of this compound Scaffolds

Achieving the correct stereochemistry is paramount in synthesizing biologically active alkaloids like galantamine and its analogs. Several methods are employed:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-tyrosine, to build the chiral framework of galantamine wikipedia.org.

Chiral Resolution: Separating enantiomers from a racemic mixture. This can be achieved through classical resolution with chiral acids or bases, or via spontaneous resolution of specific intermediates like narwedine wikipedia.org.

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal complexes) or reagents to induce enantioselectivity during key bond-forming reactions, such as asymmetric reduction or C-C bond formation wikipedia.orgrsc.org.

Biocatalysis: Utilizing enzymes (lipases, esterases, transaminases, dioxygenases) for highly selective transformations. This includes kinetic resolution of racemic mixtures, desymmetrization of meso compounds, and the biocatalytic preparation of chiral building blocks rsc.orgnih.govresearchgate.net. These enzymatic methods offer environmentally friendly and highly stereoselective routes.

Development of Novel Protecting Group Strategies for this compound Synthesis

The synthesis of complex molecules like galantamine often necessitates the use of protecting groups to temporarily mask reactive functional groups, preventing unwanted side reactions during specific synthetic steps. For the galantamine scaffold, common functional groups requiring protection include hydroxyls and carbonyls.

Hydroxyl Protection: Phenolic hydroxyl groups and aliphatic alcohols may require protection. For instance, trichloroethyl carbonate has been used as a leaving group for hydroxyls in galantamine synthesis wikipedia.org.

Carbonyl Protection: Aldehyde functionalities are often protected as acetals to prevent their participation in reactions like reduction or amination until desired wikipedia.org.

Semi-Synthetic Approaches to this compound from Natural Precursors

Galantamine is a naturally occurring alkaloid isolated from plants of the Amaryllidaceae family, such as daffodils nih.gov. Semi-synthesis offers an alternative to total synthesis, leveraging the availability of natural starting materials.

Isolation from Natural Sources: While direct isolation of this compound from natural sources is not widely reported, galantamine itself is extracted from plants. However, the low yield and scarcity of natural sources make isolation challenging and expensive, driving the need for synthetic methods nih.govresearchgate.net.

Chemical Modification of Natural Galantamine: Semi-synthetic routes can involve the chemical modification of isolated galantamine or closely related natural precursors to yield this compound or its derivatives. This might involve dehydration reactions or other functional group transformations.

Metabolic Engineering: Advanced approaches involve engineering microorganisms to produce key alkaloid precursors or intermediates, which can then be chemically converted into the desired compounds. This circumvents many challenges associated with plant extraction researchgate.net.

Synthesis of Structurally Modified this compound Analogs and Derivatives

The galantamine scaffold serves as a versatile template for designing analogs and derivatives with modified pharmacological profiles. Research focuses on altering the structure to improve efficacy, reduce side effects, or introduce multi-target activities.

Ring Modifications: Strategies include opening the D-ring of galantamine to create dibenzofuran (B1670420) or carbazole (B46965) derivatives, or modifying other rings by introducing different heteroatoms or substituents springernature.combme.hunih.govnih.gov.

Hybrid Structures: Combining the galantamine scaffold with other pharmacologically active moieties, such as peptide fragments or bulky lipophilic groups (e.g., camphane), to create hybrid molecules with dual or enhanced activities springernature.comnih.govresearchgate.net.

Functional Group Derivatization: Modifying existing functional groups, such as the hydroxyl group, through esterification, carbamate (B1207046) formation, or conjugation with amino acids, has yielded compounds with altered pharmacokinetic properties or improved potency nih.govgoogle.comgoogle.comlarvol.com.

Introduction of Specific Moieties: Incorporating elements like nitrate (B79036) moieties has been explored to achieve multi-functional anti-Alzheimer agents nih.gov.

Rational Design Principles for this compound Analogs

The design of galantamine analogs is guided by structure-activity relationships (SAR) and computational methods:

Docking Studies: Molecular docking into the active site of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is used to predict binding affinities and identify key interactions. This helps in designing molecules that fit optimally into the enzyme's catalytic site and peripheral anionic site (PAS), potentially blocking amyloid-beta aggregation springernature.comresearchgate.netfrontiersin.org.

Structure-Activity Relationship (SAR): Analyzing how structural modifications affect biological activity provides insights into the pharmacophore and guides further derivatization. For example, studies have shown that modifications at certain positions can enhance AChE inhibitory activity or alter the mechanism of inhibition springernature.comnih.govlarvol.comfrontiersin.org.

Multi-Target Design: Given the complex nature of diseases like Alzheimer's, analogs are designed to interact with multiple biological targets simultaneously, such as inhibiting both AChE and beta-secretase, or providing neuroprotection alongside AChE inhibition springernature.comnih.govnih.gov.

Table 2: Examples of Galantamine Analogs and Their Design Principles

| Analog Type | Key Modification/Design Principle | Synthesis Approach | Outcome/Target |

| Open D-Ring Analogs | Ring opening of the D-ring; incorporation of dibenzofuran/carbazole structures. | Chemical modification of galantamine or related precursors. | Designed as multifunctional agents; some showed potent AChE and Aβ42 aggregation inhibition. springernature.comnih.govnih.gov |

| Peptide Conjugates | Linkage of β-secretase inhibitor peptide fragments or amino acids (e.g., tyrosine) to galantamine. | Fragment condensation approach, carbamate formation. | Aim to decrease toxicity compared to galantamine; potential dual inhibitory activity against AChE and β-secretase. nih.govgoogle.com |

| Galantamine-Camphane Hybrids | Linking galantamine with a bulky camphane (B1194851) moiety via linkers of varying lengths. | Docking-based design followed by synthesis. | Designed to fill the AChE binding gorge and block the PAS; showed significantly higher AChE inhibition than galantamine. researchgate.net |

| Benzylpyridine Analogs | Introduction of a benzylpyridine ring to the hydroxyl group of galantamine. | Synthesis via chemical modification. | Dual inhibitor of cholinesterase (AChE and BuChE); improved cognitive and spatial memory improvement in vivo. larvol.com |

| Other Derivatives | Ester and carbamate derivatives; modifications to ring systems (e.g., replacing nitrogen in ring D). | Various chemical transformations. | Explored for improved efficacy and reduced adverse effects; modulation of nicotinic receptors. bme.hugoogle.com |

Compound List:

this compound (Hypothetical/Target Compound)

Galantamine

Narwedine

Galanthindole

Amide derivatives of azepano-triterpenoids

Tosyl derivatives of azepano-triterpenoids

Azepano-anhydrobetulines

Azepano-glycyrrhetols

Dibenzofuran derivatives

Carbazole derivatives

Galantamine-peptide conjugates

Galantamine-camphane hybrids

Galantamine-benzylpyridine analogs

Spectroscopic and Chromatographic Methodologies for Anhydro Galantamine Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Anhydro Galantamine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of atoms, their connectivity, and spatial relationships emerypharma.commdpi.com.

2D NMR Techniques for this compound Connectivity Assignment

Two-dimensional (2D) NMR experiments are vital for establishing the connectivity of atoms within a molecule, particularly when 1D NMR spectra are complex or exhibit overlapping signals emerypharma.comhuji.ac.iloxinst.comharvard.edunih.gov. For this compound, these techniques would be employed to map out the precise arrangement of atoms, confirming the proposed structure derived from its formation as a dehydration product of Galantamine.

Correlation Spectroscopy (COSY): COSY experiments reveal proton-proton (¹H-¹H) couplings, indicating which protons are adjacent or separated by a few bonds. This helps in identifying spin systems within the this compound molecule, providing fragments that can be pieced together oxinst.commagritek.com.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C or ¹⁵N. This experiment is crucial for assigning specific proton signals to their directly attached carbon atoms, thereby confirming ¹H-¹³C connectivity nih.gov.

The strategic application of these 2D NMR techniques allows for the unambiguous assignment of spectral signals to specific atoms in this compound, thereby confirming its chemical structure and connectivity.

Solid-State NMR Applications in this compound Studies

Solid-state NMR (SSNMR) spectroscopy is employed when studying compounds in their solid form, offering insights into crystalline structures, polymorphism, and molecular dynamics in the solid state reddit.comwarwick.ac.ukrsc.orgresearchgate.netbruker.com. While specific SSNMR studies on this compound were not detailed in the provided search results, the technique is generally applicable to characterizing solid organic compounds.

If this compound exists in crystalline forms, SSNMR could be utilized to:

Identify Polymorphs: Different crystalline forms (polymorphs) of this compound can exhibit distinct SSNMR spectra, providing information on their solid-state packing and stability rsc.orgbruker.com.

Analyze Molecular Conformation and Dynamics: SSNMR can provide details on the local environment and movement of atoms within the solid lattice, which can be influenced by the molecule's conformation warwick.ac.ukresearchgate.net.

Determine Crystal Structure: Techniques like Magic Angle Spinning (MAS) coupled with cross-polarization (CP) can provide high-resolution spectra, enabling the characterization of the solid-state structure warwick.ac.ukbruker.com.

Chiral NMR Methods for this compound Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms in space, is critical for understanding the biological activity and properties of chiral molecules. If this compound possesses chiral centers, chiral NMR methods would be employed to determine its stereochemical configuration and enantiomeric purity masterorganicchemistry.comtcichemicals.commdpi.comfrontiersin.org.

Chiral Derivatizing Agents (CDAs): Reacting this compound with a chiral derivatizing agent (e.g., Mosher's acid derivatives) forms diastereomers. These diastereomers have different chemical environments and thus distinct NMR signals, allowing for the determination of enantiomeric excess tcichemicals.com.

Chiral Solvating Agents (CSAs): The use of chiral solvents or additives that selectively interact with one enantiomer over the other can induce differential chemical shifts in the NMR spectrum, enabling the separation and quantification of enantiomers mdpi.comfrontiersin.org.

These methods are essential for confirming the stereochemical integrity of this compound, especially if its synthesis involves chiral steps or if enantiomeric purity is a critical factor for its intended use.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about molecular weight, elemental composition, and structural fragments khanacademy.orgshimadzu.comulethbridge.ca.

High-Resolution Mass Spectrometry for this compound Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy in measuring the mass-to-charge ratio of ions, often to several decimal places shimadzu.comuobabylon.edu.iqlibretexts.org. This precision allows for the unambiguous determination of the elemental composition (molecular formula) of this compound.

Precise Mass Measurement: By accurately measuring the mass of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas ulethbridge.calibretexts.orgcornell.edu. For this compound, HRMS would confirm its exact molecular weight and, consequently, its molecular formula, providing a critical piece of evidence for its identity.

Isotopic Patterns: The natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) creates characteristic isotopic patterns in mass spectra. HRMS can resolve these patterns, further aiding in the confirmation of the molecular formula ulethbridge.cauobabylon.edu.iq.

The application of HRMS is fundamental in confirming the molecular identity of this compound, especially in complex mixtures or during synthetic development.

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves fragmenting selected ions from an initial mass analysis and then analyzing these fragments in a second stage of mass analysis ulethbridge.camdpi.comlibretexts.orgnih.govlcms.czresearchgate.net. This technique is invaluable for elucidating the structure of a molecule by examining its characteristic fragmentation patterns mdpi.comlibretexts.orgnih.govwvu.edu.

Structural Confirmation: By comparing the observed fragmentation pattern of this compound with those of known compounds or predicted pathways, researchers can confirm its structure and identify potential impurities or related compounds nih.govnih.gov.

The detailed analysis of this compound's fragmentation pathways using MS/MS can provide definitive structural confirmation and aid in its identification in complex biological or chemical matrices.

Ion Mobility-Mass Spectrometry for this compound Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, providing information about their collision cross-sections (CCS) ( nih.gov, nih.gov, waters.com). This capability makes IM-MS particularly useful for conformational analysis, distinguishing structural isomers, and characterizing the dynamic properties of molecules ( nih.gov, nih.gov, chemrxiv.org). IM-MS can offer insights into the gas-phase structure and flexibility of compounds, complementing data obtained from other structural elucidation methods ( nih.gov).

While IM-MS has been applied to various pharmaceutical compounds and biomolecules for conformational studies ( nih.gov, nih.gov, waters.com, chemrxiv.org), specific research detailing the application of IM-MS for the conformational analysis of this compound was not identified within the scope of the provided search results. Further investigation would be required to establish the conformational landscape of this compound using this advanced technique.

Infrared (IR) and Raman Spectroscopy for this compound Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of a compound by analyzing the absorption or scattering of infrared light. These methods are invaluable for identifying chemical bonds and molecular vibrations, serving as a "fingerprint" for compound identification and structural elucidation ( jrmds.in).

Studies on Galantamine have utilized Fourier Transform Infrared (FTIR) spectroscopy to identify characteristic absorption bands. For instance, FTIR analysis of Galantamine has revealed absorption bands corresponding to O-H stretching (3556-3356 cm⁻¹), aromatic C-H stretching (3024 cm⁻¹), aliphatic C-H stretching (2924 cm⁻¹, 2804 cm⁻¹), C=C stretching (1620 cm⁻¹), aromatic C=C absorption (1554-1508 cm⁻¹), and C-H bending (1431-1381 cm⁻¹) ( jrmds.in). FTIR has also been employed to characterize Galantamine in formulations, confirming its presence and adsorption onto materials ( researchgate.net).

Specific IR or Raman spectroscopic studies focused exclusively on this compound were not found in the provided literature. However, it is expected that this compound would exhibit characteristic vibrational modes related to its core structure, which could be analyzed using these techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which is primarily due to electronic transitions within chromophores – functional groups containing valence electrons with low excitation energies ( uobabylon.edu.iq, sci-hub.se). The absorption spectrum, characterized by absorption maxima (λmax) and molar absorptivity (ε), provides insights into the electronic structure and conjugation within a molecule ( uobabylon.edu.iq, researchgate.net).

Research on Galantamine has indicated that it and its metabolites exhibit similar UV spectra, with absorption maxima typically found in the range of 211-215 nm ( upce.cz). In High-Performance Liquid Chromatography (HPLC) analyses, detection wavelengths commonly used for Galantamine include 230 nm ( ijrpr.com, ijrpc.com), 280 nm ( ijpras.com), and 287/289 nm ( researchgate.net). These wavelengths are chosen based on the compound's chromophoric properties and the sensitivity required for detection.

Specific UV-Vis spectroscopic studies dedicated to this compound's chromophores were not identified in the provided search results. However, based on its structural relationship to Galantamine, it is anticipated that this compound would also possess chromophoric systems absorbing in the UV region, likely with comparable λmax values.

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can reconstruct the electron density map, revealing the precise arrangement of atoms, bond lengths, and bond angles ( nih.gov, rcsb.org, wikipedia.org, wwpdb.org). This method is fundamental for understanding molecular geometry and intermolecular interactions.

Studies have reported the crystal structure of human acetylcholinesterase in complex with (-)-galantamine, determined via X-ray diffraction, with resolutions reported around 2.4 Å ( nih.gov, rcsb.org, wwpdb.org). Powder X-ray diffraction has also been used to characterize the physical form of Galantamine-containing complexes, distinguishing crystalline from amorphous states ( nih.gov).

However, specific X-ray crystallography or single-crystal diffraction studies directly investigating the crystal structure of this compound itself were not found within the provided search results. Such studies would be crucial for establishing its definitive solid-state structure.

Advanced Chromatographic Separation Techniques for this compound

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, particularly in complex mixtures or pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of pharmaceutical compounds, including the assessment of purity and the separation of related substances or impurities ( ijrpr.com, turkjps.org, ijrpc.com, researchgate.net, nih.gov, researchgate.net). This compound has been identified as a related substance or impurity in the analysis of Galantamine hydrobromide ( ijrpr.com, researchgate.net).

Several HPLC methods have been developed and validated for Galantamine and its impurities, providing a basis for the analysis of this compound. These methods typically involve reversed-phase chromatography using C18 stationary phases and mobile phases composed of buffer solutions and organic modifiers like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using UV-Vis detectors.

Table 1: Representative HPLC Method Parameters for Galantamine and Impurity Analysis

| Parameter | Study ijrpr.com | Study turkjps.org | Study ijpras.com | Study ijrpc.com | Study researchgate.net (Chiral) |

| Column | Octadecylsilane carbon | Not specified (standard HPLC) | RP C18 ODC Spherisorb | Inertsil ODS-3V (150 mm × 4.6 mm, 5μ) | Chiralpak AD-H (250 × 4.6 mm) |

| Mobile Phase | Buffer and Acetonitrile (gradient elution) | Ammonium carbonate water : Acetonitrile (85:15 v/v) | 50 mM disodium (B8443419) hydrogenphosphate : Acetonitrile (84:16 v/v) | Phosphate (B84403) buffer : Acetonitrile (75:25 v/v) | n-hexane : 20% propionic acid in isopropanol (B130326) : diethylamine (B46881) (80:20:0.2 v/v) |

| Flow Rate | Not specified | 1 mL/min | 1.0 ml/min | 1.0 ml/min | 0.8 mL/min |

| Detection λ (nm) | 230 | 230 | 280 | 230 | 289 |

| Column Temp (°C) | 35 | 24 | 25 | Ambient | Ambient |

| Retention Time | Not specified for this compound | Not specified | Not specified | 4.2 min (for Galantamine) | Not specified for this compound |

| Linearity (r²) | 0.999 | Not specified | Galantamine: 0.999 | 0.999 | Not specified |

| LOD | Not specified | 7.5 μg | Galantamine: 1.08.10⁻⁴ g/ml | 0.135 µg/mL | 0.21 μg mL⁻¹ |

| LOQ | Not specified | 25 μg | Galantamine: 3.6.10⁻⁴ g/ml | 0.411 µg/mL | 0.84 μg mL⁻¹ |

| Accuracy (% Rec) | Not specified | Not specified | Galantamine: 96.66% ÷ 98.76% | 99.43% - 99.89% | Not specified |

| Precision (%RSD) | Not specified | Not specified | Not specified | Intra-day: 0.2%, Inter-day: 0.18% | Not specified |

These methods demonstrate the capability to separate Galantamine from its impurities, including this compound, with good resolution and sensitivity. The validation parameters highlight the robustness and reliability of such HPLC approaches for quality control.

Gas Chromatography (GC) Coupled Techniques for this compound Volatile Derivatives

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a technique used for the separation and identification of volatile and semi-volatile compounds. For compounds that are not inherently volatile, derivatization techniques are employed to convert them into more volatile forms suitable for GC analysis ( nih.gov, caymanchem.com, researchgate.net).

GC-MS methods have been developed for the quantification of Galantamine in plant matrices, involving extraction with methanol followed by silylation to enhance volatility ( nih.gov, researchgate.net). These methods have shown good linearity, recovery, and precision, and are considered informative for quality control of plant raw materials ( nih.gov). Galantamine-d3 has also been noted for use as an internal standard in GC-MS quantification of Galantamine ( caymanchem.com).

However, specific GC or GC-MS methods tailored for the analysis of this compound or its volatile derivatives were not identified in the provided search results. While derivatization could potentially enable this compound analysis via GC, dedicated method development would be necessary.

The provided search results indicate that "this compound" is recognized as "Galantamine EP Impurity D" or "Tetrahydrogalantamine" chemicalbook.comchemicalbook.comtlcstandards.comallmpus.compharmaffiliates.com. It is identified as an impurity of Galantamine, a drug used in the treatment of Alzheimer's disease chemicalbook.compharmaffiliates.com. The compound is available commercially as a reference standard for analytical method development, validation, and quality control during the synthesis and formulation stages of drug development chemicalbook.comtlcstandards.comallmpus.compharmaffiliates.comaxios-research.comaxios-research.comweblivelink.com.

However, the extensive search conducted did not yield any specific research findings, methodologies, or detailed applications of Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), or hyphenated techniques (LC-NMR, GC-MS) directly related to "this compound." While these techniques are broadly discussed in the context of pharmaceutical analysis, chiral separations, and impurity profiling researchgate.netuspnf.comslideshare.netslideshare.netnih.gov, there is no direct information linking them to this compound in the retrieved search snippets.

Therefore, it is not possible to generate an article focusing solely on the spectroscopic and chromatographic methodologies for this compound research, including detailed research findings and data tables, as required by the prompt, due to the absence of specific literature on this compound's analysis using the requested techniques.

Computational Chemistry and Chemoinformatics in Anhydro Galantamine Research

Structure-Activity Relationship (SAR) Studies of Anhydro Galantamine and its Analogs

Ligand-Based and Structure-Based Design Principles Applied to this compound Scaffolds

Ligand-based drug design (LBDD) and structure-based drug design (SBDD) represent two primary computational strategies employed in medicinal chemistry. LBDD leverages information about known active molecules (ligands) to design new compounds, particularly when the three-dimensional structure of the biological target is unknown. This can involve creating pharmacophore models, quantitative structure-activity relationship (QSAR) models, or similarity searches. SBDD, conversely, relies on the known three-dimensional structure of a biological target (e.g., a protein) to design ligands that bind effectively to specific sites. This often involves molecular docking and visualization of ligand-target interactions.

While direct research specifically detailing "this compound scaffolds" using these methodologies is not extensively documented in the provided search results, the principles are broadly applicable. If this compound itself, or its derivatives, are identified as having desirable biological activity, computational chemists can:

Ligand-Based Design: Develop QSAR models using a series of this compound analogs with varying substituents to correlate structural features with biological potency. Pharmacophore models can be generated based on the known this compound structure to identify key binding features essential for activity, which can then be used to search large chemical databases or design novel molecules.

Structure-Based Design: If the target protein for this compound is known, its three-dimensional structure can be used to perform molecular docking studies. This allows for the identification of optimal binding poses and the design of this compound derivatives with improved affinity and selectivity by modifying specific regions of the molecule to better fit the target's binding site. Research into Galantamine, for instance, has utilized molecular docking to understand its interaction with acetylcholinesterase (AChE) dergipark.org.trnih.gov, providing a foundation for how similar computational approaches could be applied to this compound if its targets were similarly characterized.

Molecular Docking and Binding Site Analysis of this compound

Molecular docking and binding site analysis are critical computational techniques used to predict how a molecule interacts with its biological target at an atomic level. These methods help in understanding the molecular basis of a drug's action and in guiding the optimization of its properties.

Theoretical Investigations of this compound Interactions with Biological Macromolecules

Theoretical investigations, often employing molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provide deeper insights into the dynamic interactions between this compound and biological macromolecules. These studies can reveal the stability of ligand-target complexes, the conformational changes induced upon binding, and the specific forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) governing the interaction.

While specific theoretical studies on this compound's interactions with macromolecules are not explicitly detailed in the provided snippets, research on related compounds offers a framework. For example, studies on Galantamine have used molecular docking and molecular dynamics simulations to investigate its binding interactions with amyloid peptide dimers, revealing specific interaction regions and conformational changes nih.govresearchgate.net. These types of theoretical investigations are crucial for understanding how this compound might interact with its biological targets, such as enzymes or receptors, by simulating its behavior in a physiological environment. Such studies can identify key amino acid residues involved in binding and elucidate the dynamic nature of the interaction over time.

Computational Prediction of this compound Binding Modes and Affinities

A primary outcome of molecular docking and binding site analysis is the computational prediction of a molecule's binding modes and affinities. Binding mode refers to the specific three-dimensional orientation and conformation of the ligand within the target's binding site, while binding affinity quantifies the strength of this interaction, often expressed as an IC50 value or binding free energy.

Research on Galantamine, a related compound, has demonstrated the utility of molecular docking in predicting binding affinities to targets like acetylcholinesterase (AChE). These studies have reported binding affinities for Galantamine ranging from -7.5 kcal/mol to -10.1 kcal/mol depending on the specific target structure and computational setup dergipark.org.tr. Furthermore, machine learning techniques are increasingly being integrated to improve the accuracy of binding affinity predictions, sometimes outperforming traditional scoring functions researchgate.netscience.govfrontiersin.org. For this compound, computational predictions of its binding modes and affinities would involve docking simulations against relevant biological targets, followed by analysis of docking scores and potentially more advanced free energy calculations. These predicted affinities can then be correlated with experimental data to validate the computational models and guide further optimization efforts.

Data Mining and Machine Learning Approaches in this compound Research

Data mining and machine learning (ML) are powerful tools for analyzing large datasets, identifying patterns, and building predictive models in drug discovery. These approaches can accelerate the identification of potential drug candidates, predict their properties, and optimize lead compounds. Quantitative Structure-Activity Relationship (QSAR) studies, a form of ML, are particularly relevant for establishing relationships between molecular structure and biological activity.

While specific data mining or ML studies focused exclusively on this compound were not found in the provided search results, these methods are broadly applicable to its research. For instance:

QSAR Modeling: If a dataset of this compound derivatives with known biological activities were available, QSAR models could be developed. These models would use various molecular descriptors (e.g., physicochemical properties, topological indices) to predict the activity of new, unsynthesized this compound analogs. Such models can guide the design of compounds with enhanced potency or altered selectivity. For example, QSAR studies have been used to predict binding affinity and selectivity for protein aggregates nih.gov.

Machine Learning for Affinity Prediction: Advanced ML techniques, including deep learning, are increasingly used to predict drug-target affinity (DTA). These methods can analyze complex relationships between molecular structures and binding strengths, often outperforming traditional methods researchgate.netfrontiersin.orgnih.gov. Applying these approaches to this compound would involve training ML models on existing data to predict its binding affinity to various targets or to identify novel targets.

Virtual Screening and Hit Identification: Data mining techniques can be employed to screen large chemical libraries for compounds that share structural or property similarities with this compound or known active molecules. Machine learning algorithms can then be used to rank these hits based on predicted activity or other desirable properties, thereby accelerating the hit identification process.

The integration of these computational approaches offers a systematic and efficient pathway for advancing this compound research, from understanding its fundamental interactions to designing optimized therapeutic agents.

Lack of Sufficient Scientific Data for Anhydrogalantamine

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound "Anhydrogalantamine" to generate the requested article. The search yielded extensive information on the parent compound, Galantamine, including its enzyme inhibition kinetics and receptor binding studies. However, specific and detailed research findings for Anhydrogalantamine, as required by the provided outline, could not be located.

The requested article structure necessitates in-depth information on:

Enzyme Inhibition Kinetics and Mechanistic Studies: Including in vitro characterization as a cholinesterase inhibitor, investigation of allosteric modulation, and kinetic analysis of enzyme interactions.

Receptor Binding Studies: Including theoretical interaction profiles with nicotinic acetylcholine (B1216132) receptors and in vitro ligand binding assays for affinity profiling.

Biochemical and Molecular Mechanism Research of Anhydro Galantamine

Protein Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of Anhydro Galantamine-Target Complexes

For the parent compound, galantamine, crystal structures in complex with acetylcholinesterase (AChE) have been resolved. For instance, the crystal structure of Torpedo californica acetylcholinesterase complexed with galantamine has been determined at a resolution of 2.3 Å. nih.gov Similarly, high-resolution crystal structures of human acetylcholinesterase in complex with galantamine are also available. rcsb.orgnih.gov These studies have been instrumental in understanding the binding interactions of galantamine within the AChE active site gorge. However, similar structural data for this compound is absent from the scientific literature.

Interactive Table: Publicly Available Crystal Structures of Related Compounds

Since no crystal structures for this compound are available, the following table presents data for the related compound, galantamine, to illustrate the type of information that would be expected from such studies.

| PDB ID | Target Protein | Organism | Resolution (Å) | Ligand |

| 1QTI | Acetylcholinesterase | Torpedo californica | 2.5 | Galantamine |

| 4EY6 | Acetylcholinesterase | Homo sapiens | 2.40 | (-)-galantamine |

This table is provided for illustrative purposes only, as no such data exists for this compound.

Analytical Method Development and Validation for Anhydro Galantamine Research

Development of Quantitative Analytical Methods for Anhydro Galantamine in Complex Matrices

The accurate quantification of this compound, particularly within complex biological or pharmaceutical matrices, necessitates the development of sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant technique for the analysis of Galantamine and its related substances, including this compound. Various HPLC methodologies, often employing reversed-phase (RP) columns such as C18, have been reported for Galantamine analysis, which can be adapted for this compound.

Typical HPLC methods involve isocratic or gradient elution systems using mobile phases composed of buffer solutions (e.g., phosphate (B84403) buffers) and organic modifiers like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using UV-Vis spectrophotometry at specific wavelengths, such as 203 nm, 224 nm, 230 nm, or 280 nm, depending on the specific method and column used. researchgate.netdergipark.org.trijpras.comresearchgate.net For enhanced sensitivity and specificity, particularly in complex matrices, HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) is also a powerful tool, enabling the identification and quantification of this compound even at trace levels. researchgate.net

Sample preparation is a critical step when dealing with complex matrices. For biological fluids, liquid-liquid extraction (LLE) using solvents such as ethyl acetate (B1210297) or diethyl ether is often employed to isolate the analyte from interfering biological components. researchgate.net In pharmaceutical analysis, sample preparation typically involves dissolving the drug substance or formulated product in a suitable solvent, followed by filtration. Solid Phase Extraction (SPE) is a versatile technique that can be utilized to isolate and purify analytes from complex matrices by selectively retaining the analyte or removing interfering matrix components, thereby improving analytical sensitivity and accuracy. scpscience.comdrawellanalytical.comsepscience.com

Validation Parameters for this compound Research Methods

The validation of analytical methods for this compound is crucial to ensure their reliability, accuracy, and suitability for their intended purpose, typically following guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:

Linearity: This parameter assesses the direct proportionality between the analyte concentration and the instrument's response. Methods are considered linear when regression analysis yields a high correlation coefficient (r²), typically above 0.999. For Galantamine analysis, linearity has been demonstrated over concentration ranges such as 5-30 µg/mL. dergipark.org.trijrpr.com

Precision: Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), usually expressed as a Relative Standard Deviation (RSD). Acceptable RSD values are generally less than 2.0%. dergipark.org.trresearchgate.netijrpr.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies, where known amounts of the analyte are added to the sample matrix. Mean recovery percentages within the range of 98-102% are generally considered acceptable. dergipark.org.trijpras.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD represents the lowest concentration of an analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. For Galantamine, reported LOD values are around 0.70 µg/mL and LOQ values around 2.10 µg/mL. dergipark.org.trturkjps.org

Specificity/Selectivity: This parameter ensures that the method can accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is often confirmed by analyzing known impurities and ensuring adequate separation and peak purity. ijrpr.comnih.govresearchgate.net

System Suitability: Tests performed before sample analysis to ensure that the analytical system (e.g., HPLC instrument) is performing adequately. ijrpr.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. dergipark.org.trresearchgate.netijrpr.com

Table 1: Example Validation Parameters for Galantamine/Anhydro Galantamine Analysis

| Parameter | Typical Value/Range | Reference(s) |

| Linearity (r²) | > 0.999 | dergipark.org.trijrpr.com |

| Intra-day Precision (RSD %) | < 2.0% | dergipark.org.trresearchgate.netijrpr.com |

| Inter-day Precision (RSD %) | < 2.0% | dergipark.org.trresearchgate.netijrpr.com |

| Accuracy (Mean Recovery %) | 98-102% | dergipark.org.trijpras.com |

| LOD | ~0.70 µg/mL | dergipark.org.tr |

| LOQ | ~2.10 µg/mL | dergipark.org.tr |

Sample Preparation Strategies for this compound Analysis

Effective sample preparation is critical for the successful analysis of this compound, especially when dealing with diverse and complex sample matrices. The goal is to extract the analyte efficiently, remove interfering substances, and present it in a suitable form for the chosen analytical technique.

For biological samples like plasma, liquid-liquid extraction (LLE) is a common approach, utilizing organic solvents to partition the analyte from the aqueous matrix. researchgate.net In pharmaceutical analysis, solid dosage forms are typically ground into a fine powder, and the this compound is extracted using an appropriate solvent. dergipark.org.tr For more complex matrices or when higher sensitivity is required, Solid Phase Extraction (SPE) is a valuable technique. SPE cartridges packed with specific sorbent materials can selectively retain this compound while allowing matrix components to pass through, or vice versa, followed by elution of the purified analyte. scpscience.comdrawellanalytical.comsepscience.com Extraction from natural sources, such as plant materials, often involves maceration with solvents like methanol, sometimes with the addition of a base to optimize alkaloid extraction. researchgate.netturkjps.org

Stability Studies of this compound for Research Applications

Understanding the stability of this compound under various conditions is essential for its use as a reference standard and for research applications. Studies on Galantamine hydrobromide have investigated its behavior under stress conditions, including acidic, alkaline, thermal, photolytic, and oxidative environments. nih.govresearchgate.net

Galantamine hydrobromide has demonstrated stability under alkaline and elevated temperature conditions. However, degradation has been observed under acidic, photolytic, and oxidative stress. nih.govresearchgate.net A stability-indicating reversed-phase liquid chromatographic method is vital for monitoring the drug and its degradation products during these studies. nih.govresearchgate.net The kinetics of degradation can follow first-order behavior in acidic or photolytic conditions, or a two-phase kinetic behavior under oxidative stress. nih.gov Common degradation pathways identified include dehydration, epimerization, and N-oxidation. nih.gov Ensuring the stability of prepared sample solutions is also a critical aspect of research, with defined criteria for acceptable changes in impurity levels over time. ijrpr.com

Impurity Profiling and Degradation Product Identification of this compound

This compound itself is recognized as a significant impurity (Galantamine EP Impurity D) in Galantamine-related research and pharmaceutical analysis. axios-research.comaxios-research.comaxios-research.comtlcstandards.com Impurity profiling involves the systematic identification and quantification of all process-related impurities and degradation products. Advanced analytical techniques, particularly HPLC coupled with mass spectrometry (LC-MS/MS), are indispensable for this purpose, allowing for the separation, detection, and structural elucidation of impurities and degradation products. researchgate.netnih.govresearchgate.net

Studies on Galantamine degradation have identified specific degradation products, such as galantamine N-oxide and other compounds resulting from dehydration and epimerization. researchgate.netnih.govresearchgate.net Pharmacopoeias, such as the European and USP Pharmacopoeias, recommend specific gradient HPLC methods for the determination of related substances in Galantamine hydrobromide, which would be applicable to this compound. researchgate.net The correlation between impurity profiles and manufacturing processes, including synthesis routes and purification steps, is a key aspect of quality control. nih.gov

Table 2: Example HPLC Conditions for Galantamine/Anhydro Galantamine Analysis

| Column Type | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference(s) |

| Reversed-Phase | Agilent Extend C18 (250×4.6 mm, 5 μm) | Water:Acetonitrile (85:15, v/v) with 0.1% TFA | 1.0 | 288 | dergipark.org.tr |

| Reversed-Phase | ODC Spherisorb (250 mm × 4.6 mm × 5 μm) | 50 mM disodium (B8443419) hydrogenphosphate : Acetonitrile (80:20, v/v) | 1.5 | 280 | ijpras.com |

| Reversed-Phase | Thermo Scientific C18 (5 µm, 250×4.6 mm) | 0.1M phosphate buffer: Acetonitrile (40:60V/V) pH 4.5 | 1.0 | 203 | researchgate.net |

| Reversed-Phase | Octadecylsilane (C18) | Gradient elution of buffer and Acetonitrile (ACN) (97:3 v/v and 25:75 v/v) | Varies | 230 | ijrpr.com |

Emerging Research Areas and Future Perspectives for Anhydro Galantamine

Anhydro Galantamine, a derivative of Galantamine, represents a frontier in neuropharmacological research. While its parent compound is well-documented, this compound itself remains a molecule with untapped potential. The following sections explore emerging research avenues and future perspectives that could elucidate its properties and theoretical applications.

Q & A

Q. How can analytical methods for quantifying Anhydro Galantamine in pharmaceutical formulations be validated?

Methodological Answer:

-

Dissolution Testing : Use UV spectroscopy (λ ~289 nm) with 0.1 N HCl for sample preparation. Filter solutions through 0.2-µm membranes to remove particulates. Calculate purity via comparison with standard solutions (e.g., USP Galantamine Hydrobromide) using the formula:

where = concentrations of test/standard solutions, = absorbances .

-

Chromatography : Employ HPLC with dibasic sodium phosphate buffer (pH 6.5) and acetonitrile-methanol gradients. Validate system suitability via resolution of related compounds (e.g., nitrosamines) using USP reference standards .

Q. What molecular interactions underlie this compound’s mechanism of action in neurodegenerative disease models?

Methodological Answer:

- In Silico Docking : Use tools like InstaDock with blind search parameters to predict binding affinities. For human transferrin (Tf), this compound shows a docking score of −8.4 kcal/mol, interacting with residues via hydrogen bonds and hydrophobic forces .

- Validation : Confirm computational results with surface plasmon resonance (SPR) or fluorescence quenching assays. Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) assess stability of ligand-protein complexes .

Q. How can biosynthesis pathways of this compound in plant models like Lycoris radiata be tracked?

Methodological Answer:

- Transcriptomics : Assemble RNA-seq data (Trinity package) to identify key enzymes (e.g., LrNNR, LrCYP96T). Align unigenes to NCBI NR, UniProt, and COG databases .

- Metabolomics : Quantify galantamine levels in bulbs, roots, and leaves via HPLC. Correlate with hydrophilic metabolites (e.g., sucrose) using GC-TOF/MS .

Advanced Research Questions

Q. How to resolve contradictions between in silico predictions and in vitro binding data for this compound?

Methodological Answer:

- Blind Docking vs. Targeted Assays : If computational models predict high affinity (e.g., −8.4 kcal/mol for Tf) but in vitro assays show weak binding, re-evaluate force field parameters or solvent effects. Use alanine scanning mutagenesis to validate critical residues .

- Statistical Analysis : Apply Bland-Altman plots to assess agreement between docking scores (e.g., Vina) and experimental Ki values .

Q. What strategies minimize related compound formation during this compound synthesis?

Methodological Answer:

- Impurity Profiling : Use LC-MS/MS to detect nitrosamines. If synthesis of impurities is infeasible, justify absence via stability studies (e.g., pH, temperature) and reaction pathway simulations .

- Buffer Optimization : Adjust mobile phase pH (e.g., 6.5 with phosphoric acid) to enhance separation of this compound from degradation products .

Q. How to design pharmacokinetic studies comparing this compound formulations?

Methodological Answer:

- Bioequivalence Criteria : Measure AUC and Cmax in crossover trials. For example, ALPHA-1062 (delayed-release) showed 107% AUC and 127% Cmax vs. galantamine hydrobromide ER. Use non-compartmental analysis (WinNonlin) to model plasma concentration-time curves .

- CYP Metabolism : Monitor cytochrome P450 interactions (CYP2D6/CYP3A4) using hepatic microsomes. Adjust dosing for poor metabolizers .

Q. How to assess off-target cytotoxic effects of this compound in vitro?

Methodological Answer:

- Cell Viability Assays : Treat HeLa cells with 1.875–30 µM this compound for 48h. Measure viability via MTT/WST-1 assays. IC50 values >30 µM suggest low cytotoxicity .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to differentiate necrotic vs. apoptotic pathways .

Q. What methodologies ensure long-term stability of this compound in drug products?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.